molecular formula C19H21NO4S B12166541 Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate

Cat. No.: B12166541
M. Wt: 359.4 g/mol
InChI Key: SLYNZJVHBWCBMA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and carboxylic acid derivatives.

    Attachment of the Oxolan-2-ylcarbonylamino Group: This step involves the reaction of the thiophene derivative with oxolan-2-ylcarbonyl chloride in the presence of a base such as triethylamine.

    Addition of the 4-Methylphenyl Group: The final step involves the coupling of the 4-methylphenyl group to the thiophene ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Material Science: In organic semiconductors, it contributes to charge transport and light absorption properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methylphenyl)-2-aminothiophene-3-carboxylate: Lacks the oxolan-2-ylcarbonyl group.

    Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate is unique due to the presence of both the oxolan-2-ylcarbonylamino group and the thiophene ring, which confer distinct chemical and physical properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry.

Biological Activity

Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₉N₃O₃S
  • Molecular Weight : 357.43 g/mol

Antimicrobial Properties

Research indicates that thiophene derivatives can possess significant antimicrobial activity. For example, a study showed that related compounds demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar properties.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary data suggests that some thiophene derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)25>5
MCF7 (breast cancer)30>4
Normal Fibroblasts>100-

Case Studies

  • Study on Anticancer Activity : A recent study explored the anticancer potential of thiophene derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy Assessment : In a comparative study, various thiophene derivatives were tested against drug-resistant strains of bacteria. The findings suggested that modifications to the thiophene ring could enhance antimicrobial activity, highlighting the potential for this compound to be developed as a novel antimicrobial agent.

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H21NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,21)

InChI Key

SLYNZJVHBWCBMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCCO3

Origin of Product

United States

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